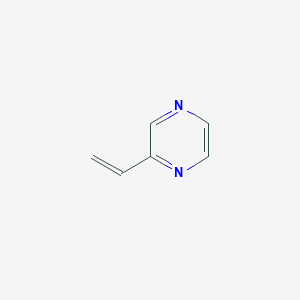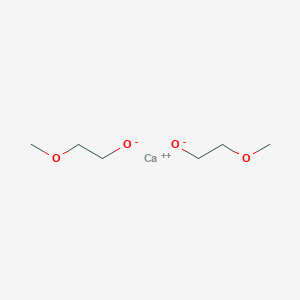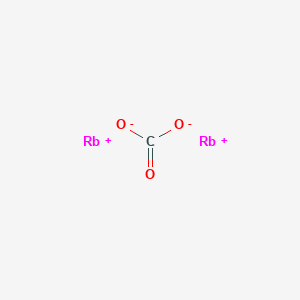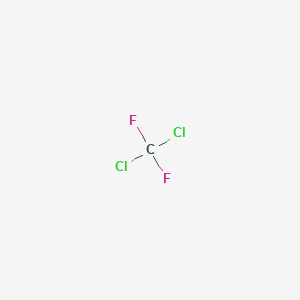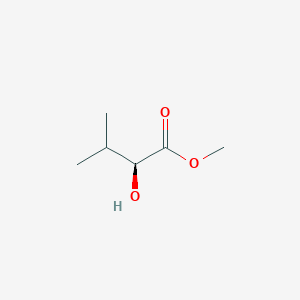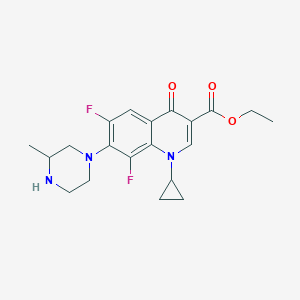
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C18H19F2N3O3 . It is stored in an inert atmosphere at room temperature .
Physical and Chemical Properties This compound has a molecular weight of 363.36 . It has a high GI absorption and is a P-gp substrate . It is an inhibitor of CYP2D6 . Its Log Po/w (iLOGP) is 2.28 . It is very soluble with a solubility of 5.82 mg/ml .
科学的研究の応用
Antibacterial Activity
Fluoroquinolones are known for their potent antibacterial properties. This compound, with its fluoroquinolone structure, is effective against a broad spectrum of gram-positive and gram-negative bacteria. It works by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication and transcription. This inhibition leads to the eradication of bacterial infections, making it a valuable asset in the development of new antibacterial agents .
Synthesis of Analogues
The compound serves as a precursor in the synthesis of various analogues. Researchers modify its structure to enhance its pharmacokinetic properties or reduce resistance. For instance, altering the piperazinyl ring or the cyclopropyl group can lead to derivatives with improved activity or better safety profiles .
Study of Resistance Mechanisms
Understanding how bacteria develop resistance to fluoroquinolones is crucial. This compound is used in research to study the genetic mutations that confer resistance. By exposing bacterial cultures to this compound, scientists can observe the evolution of resistance and develop strategies to counteract it .
Metal Complex Formation
Fluoroquinolones can form chelates with metal ions, which can be used in various applications, including as antibacterial agents with different mechanisms of action. The study of metal complexes of this compound could lead to the development of novel therapeutic agents .
Pharmacodynamics and Pharmacokinetics
The compound is used in studies to understand the dynamics of drug action and the movement within biological systems. Research in this area can optimize dosing regimens and predict outcomes for different patient populations .
Veterinary Medicine
Similar to human medicine, fluoroquinolones are used in veterinary applications. This compound can be studied for its efficacy and safety in animals, providing a basis for new veterinary drugs .
Environmental Impact Studies
The compound’s stability and persistence in the environment are of interest. Studies can assess the impact of fluoroquinolone residues on ecosystems and develop methods to mitigate any negative effects .
Safety and Hazards
特性
IUPAC Name |
ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZIKBVCDQFOAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551188 |
Source


|
| Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
103460-87-3 |
Source


|
| Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

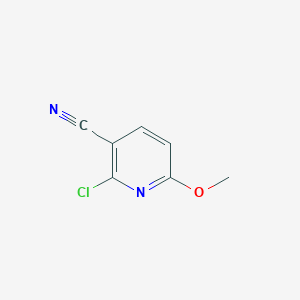

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)
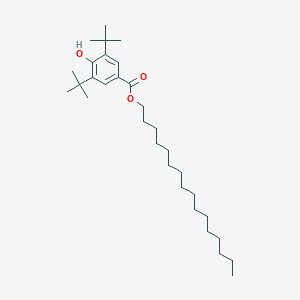

![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)



